molecular formula C12H11ClN2O B15092352 6-(Chloromethyl)-2-(3-methylphenyl)pyrimidin-4-ol CAS No. 680214-71-5

6-(Chloromethyl)-2-(3-methylphenyl)pyrimidin-4-ol

Cat. No.: B15092352
CAS No.: 680214-71-5
M. Wt: 234.68 g/mol
InChI Key: UBOPIEGEUWHIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Chloromethyl)-2-(3-methylphenyl)pyrimidin-4-ol is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a chloromethyl group at the 6th position, a 3-methylphenyl group at the 2nd position, and a hydroxyl group at the 4th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-2-(3-methylphenyl)pyrimidin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using reagents like formaldehyde and hydrochloric acid or chloromethyl methyl ether.

    Attachment of the 3-Methylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction where the pyrimidine ring is reacted with 3-methylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydroxylation: The hydroxyl group at the 4th position can be introduced through a hydroxylation reaction using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group or other reduced forms.

    Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃), sodium methoxide (NaOMe), or primary amines under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

6-(Chloromethyl)-2-(3-methylphenyl)pyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-2-(3-methylphenyl)pyrimidin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects or toxicity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methylphenyl)pyrimidin-4-ol: Lacks the chloromethyl group, which may result in different reactivity and biological activity.

    6-Methyl-2-(3-methylphenyl)pyrimidin-4-ol:

    6-(Chloromethyl)-2-phenylpyrimidin-4-ol: Similar structure but without the methyl group on the phenyl ring, leading to variations in reactivity and biological effects.

Uniqueness

6-(Chloromethyl)-2-(3-methylphenyl)pyrimidin-4-ol is unique due to the presence of both the chloromethyl and 3-methylphenyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various fields of research and industry.

Properties

CAS No.

680214-71-5

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

4-(chloromethyl)-2-(3-methylphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C12H11ClN2O/c1-8-3-2-4-9(5-8)12-14-10(7-13)6-11(16)15-12/h2-6H,7H2,1H3,(H,14,15,16)

InChI Key

UBOPIEGEUWHIBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CC(=O)N2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.